molecular formula C5H12O6P2S B10760678 Dimethylallyl S-thiolodiphosphate

Dimethylallyl S-thiolodiphosphate

Cat. No.: B10760678
M. Wt: 262.16 g/mol
InChI Key: ZWFWSISPSBLNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylallyl S-Thiolodiphosphate is an organic compound belonging to the class of organic phosphoric acids and derivatives. It is characterized by the presence of a dimethylallyl group attached to a thiolodiphosphate moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dimethylallyl S-Thiolodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiolodiphosphate group, which acts as a reactive site for chemical transformations .

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, methanol, and acetonitrile . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications .

Scientific Research Applications

Dimethylallyl S-Thiolodiphosphate has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a reagent in the synthesis of complex organic molecules. Its unique chemical properties make it an essential tool for organic chemists .

Biology: In biological research, this compound is employed in the study of microbial secondary metabolites. It is used to investigate the biosynthetic pathways of various natural products .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of novel drugs and treatments for various diseases .

Industry: In the industrial sector, this compound is utilized in the production of high-value chemicals and materials. Its role in the synthesis of complex molecules makes it valuable for industrial applications .

Mechanism of Action

Dimethylallyl S-Thiolodiphosphate exerts its effects by catalyzing the transfer of a dimethylallyl group onto the adenine at position 37 in tRNAs that read codons beginning with uridine. This leads to the formation of N6-(dimethylallyl)adenosine (i(6)A) . The molecular targets involved in this process include adenylate dimethylallyltransferase and tRNA dimethylallyltransferase .

Comparison with Similar Compounds

  • Dimethylallyl Diphosphate
  • Isopentenyl Diphosphate
  • Farnesyl Diphosphate

Comparison: Dimethylallyl S-Thiolodiphosphate is unique due to the presence of the thiolodiphosphate group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific scientific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H12O6P2S

Molecular Weight

262.16 g/mol

IUPAC Name

3-methylbut-2-enylsulfanyl(phosphonooxy)phosphinic acid

InChI

InChI=1S/C5H12O6P2S/c1-5(2)3-4-14-13(9,10)11-12(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)

InChI Key

ZWFWSISPSBLNGO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSP(=O)(O)OP(=O)(O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.